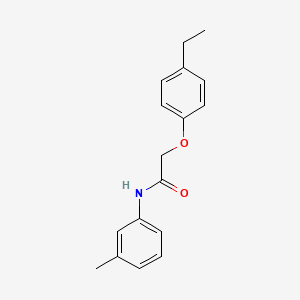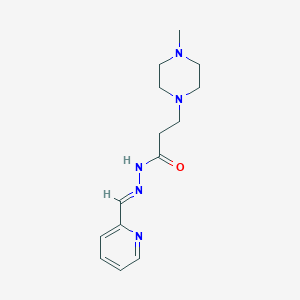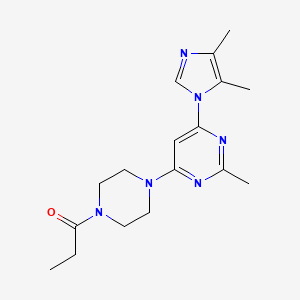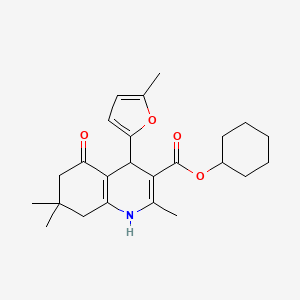![molecular formula C14H12N4O4S2 B5515314 N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to "N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide" often involves multi-step chemical reactions, starting from basic heterocyclic frameworks. The synthesis process can include reactions such as sulfonamide formation, amide coupling, and the introduction of isoxazole and thiophene rings through specific organic transformations. These steps are crucial for building the molecule's complex structure and introducing functional groups that determine its properties and reactivity.
Molecular Structure Analysis
The molecular structure of compounds containing isoxazole, pyridinylamino, sulfonyl, and thiophene units is characterized by a combination of aromatic and heteroaromatic rings. These structural features contribute to the molecule's stability, electronic properties, and interaction with biological targets. X-ray crystallography and spectroscopic methods like NMR and IR are typically used to determine the precise structure and configuration of such molecules.
Chemical Reactions and Properties
Compounds with similar structures to "N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide" can participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their chemical properties are significantly influenced by the presence of functional groups, which can act as sites for further chemical modifications, enhancing their utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of such molecules, including melting point, solubility, and stability, are determined by their molecular structure. The presence of aromatic systems and polar functional groups typically affects the compound's solubility in organic solvents and water, making it suitable for applications in different mediums.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity of functional groups, are key for understanding the behavior of these compounds in biological systems and chemical reactions. These properties influence the molecule's interaction with enzymes, receptors, and other chemical entities, determining its potential use in medicinal chemistry and other fields.
References
- For insights into the synthesis and crystal structure of related compounds: (Analytical Sciences: X-ray Structure Analysis Online, 2004).
- On the synthesis and antibacterial activity of sulfonamide isoxazolo[5,4-b]pyridines: (Acta poloniae pharmaceutica, 2015).
- Investigation of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents: (Journal of heterocyclic chemistry, 2009).
科学的研究の応用
Synthesis and Biological Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives
The synthesis and evaluation of various alkyloxy and amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were conducted to explore their potential in inhibiting ribonucleotide reductase activity, demonstrating significant antineoplastic activity against L1210 leukemia in vitro and in vivo. Notably, derivatives such as the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones exhibited potent inhibitory effects, highlighting their potential application in cancer treatment research (Liu et al., 1996).
Metalation and Electrophilic Quenching of Isoxazoles
Research on the metalation and electrophilic quenching of isoxazoles, particularly those with electron-withdrawing groups at the 4-position, offers a direct and synthetically valuable method to access thioalkyl derivatives. This approach has broad implications for the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Balasubramaniam et al., 1990).
Trans-cis Isomerization of Azobenzene Amphiphiles
The study on the trans-cis isomerization of azo amphiphilic derivatives containing a sulfonyl group and a heterocyclic ring sheds light on the dynamic behavior of these compounds under irradiation and their thermal relaxation. This research provides insights into the design and functionalization of molecular systems for photonic applications (Kucharski et al., 1999).
Reaction-based Fluorescent Probe for Thiophenols
The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols represents a significant advancement in detection techniques. This innovation has important implications for chemical, biological, and environmental monitoring, enabling sensitive and selective sensing of toxic benzenethiols (Wang et al., 2012).
特性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(pyridin-2-ylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S2/c1-9-6-13(17-22-9)16-14(19)11-7-10(8-23-11)24(20,21)18-12-4-2-3-5-15-12/h2-8H,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYDMZPVCZEZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(pyridin-2-ylsulfamoyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5515234.png)

![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)
![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)